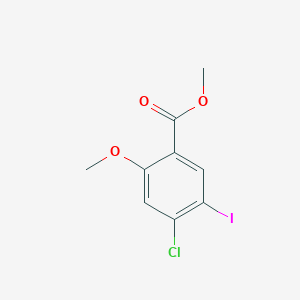
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is a complex organic compound that features a unique structure combining a phthalimide moiety with a phenyl-substituted pentenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through a one-pot procedure using 5-nitro-4-phenacylphthalonitriles and the Schmidt rearrangement.
Esterification: The next step involves the esterification of the intermediate with methyl alcohol under acidic conditions to form the ester group.
Alkylation and Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety is known to interact with proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anticancer properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Pomalidomide: Similar to thalidomide and lenalidomide, used for its anticancer properties.
Uniqueness
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is unique due to its specific structural features, which combine the phthalimide moiety with a phenyl-substituted pentenoate ester. This unique structure may confer distinct biological activities and chemical reactivity compared to other phthalimide derivatives.
Properties
IUPAC Name |
methyl (E,4S)-4-(1,3-dioxoisoindol-2-yl)-2-methyl-5-phenylpent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14(21(25)26-2)12-16(13-15-8-4-3-5-9-15)22-19(23)17-10-6-7-11-18(17)20(22)24/h3-12,16H,13H2,1-2H3/b14-12+/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYGAALTFYPOS-WCRPCQDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@H](CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8003804.png)












